2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Description

X-ray Diffraction Studies of Solid-State Configurations

X-ray crystallography has been instrumental in elucidating the solid-state configuration of 2,2'-bis(dicyclohexylphosphino)-1,1'-biphenyl. The compound crystallizes in a monoclinic system with space group P2₁/n, as confirmed by single-crystal X-ray diffraction experiments. The unit cell parameters are characterized by distinct axial lengths and angles, reflecting the steric demands of the dicyclohexylphosphino substituents. Key crystallographic data are summarized in Table 1.

Table 1: Crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 19.29 Å, b = 7.88 Å, c = 19.70 Å |

| β angle | 109.64° |

| Volume | 2821.8 ų |

| Z (molecules/unit cell) | 4 |

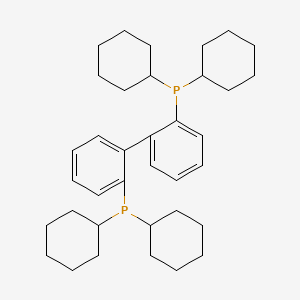

The molecular geometry reveals a biphenyl backbone with two dicyclohexylphosphino groups at the 2,2'-positions. The phosphorus atoms exhibit a trigonal pyramidal coordination geometry, with average P–C bond lengths of 1.83 Å and C–P–C angles of 102.3°. The biphenyl rings are nearly coplanar in the solid state, with a dihedral angle of 5.2° between the two aromatic systems, stabilized by π-π interactions.

Torsional Angle Variations in Biphenyl Backbone

The torsional flexibility of the biphenyl backbone is a critical factor influencing the compound’s conformational landscape. In solution and molten states, biphenyl derivatives typically exhibit dihedral angles of 32 ± 2° due to steric repulsion between ortho-hydrogens. However, in this compound, the bulky dicyclohexylphosphino substituents impose additional steric constraints. X-ray studies indicate a reduced torsional angle of 5.2° in the solid state, attributed to crystal packing forces that favor planarity.

Comparative analysis with unsubstituted biphenyl (dihedral angle ~45° in gas phase) highlights the electronic effects of the phosphino groups. The electron-rich phosphorus atoms engage in hyperconjugation with the aromatic system, partially offsetting steric repulsion and stabilizing near-planar configurations. This balance between steric and electronic factors is a hallmark of the compound’s conformational behavior.

Dynamic Disorder Phenomena in Crystalline Phases

Dynamic disorder in crystalline phases arises from the steric bulk of the dicyclohexyl groups, which adopt multiple low-energy conformations. Single-crystal X-ray diffraction reveals positional disorder in one cyclohexyl ring, modeled over two sites with occupancy ratios of 0.6:0.4. This disorder manifests as elongated thermal ellipsoids in the crystallographic model, indicative of rotational freedom around the P–C bonds.

The disorder is further quantified using anisotropic displacement parameters (ADPs), which show higher thermal motion for carbon atoms in the disordered cyclohexyl group (ADP = 0.12 Ų) compared to the rigid biphenyl backbone (ADP = 0.06 Ų). Such dynamic behavior underscores the interplay between molecular flexibility and lattice constraints, a common feature in sterically crowded phosphine ligands.

Key Findings:

- The compound adopts a near-planar biphenyl configuration in the solid state due to crystal packing forces.

- Torsional flexibility is modulated by steric and electronic effects, with a dihedral angle of 5.2° observed crystallographically.

- Dynamic disorder in cyclohexyl groups reflects conformational mobility, critical for ligand-metal coordination in catalytic applications.

Propriétés

IUPAC Name |

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSFMHHLTVJPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648049 | |

| Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255897-36-0 | |

| Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Biphenyldiylbis(dicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Palladium-Catalyzed C–P Cross-Coupling

The most widely employed method for the preparation of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl is the palladium-catalyzed cross-coupling of aryl halides with dicyclohexylphosphine. This method offers high yields and selectivity.

| Component | Amount/Condition |

|---|---|

| Aryl halide (e.g., 2,2'-dibromobiphenyl) | 0.5–1.0 mmol |

| Dicyclohexylphosphine | 1.0–2.0 equiv relative to aryl halide |

| Palladium catalyst (e.g., [PdCl(η3-C3H5)]2) | 2.5–5 mol% |

| Base (e.g., KOH) | 2–4 equiv |

| Solvent | Water/toluene biphasic system or organic solvents like dioxane |

| Temperature | 100 °C |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | Several hours (4–24 h) |

Procedure Summary:

- The aryl halide and dicyclohexylphosphine are combined in the presence of a palladium catalyst and base under an inert atmosphere.

- The mixture is heated, typically around 100 °C, to facilitate the coupling.

- After completion, the mixture is cooled, filtered, and extracted with degassed toluene.

- The organic layer is dried and purified, often by column chromatography, to isolate the bisphosphine product.

Yield: Typically around 80–85% under optimized conditions.

Research Findings and Comparative Analysis

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed C–P coupling | 2,2'-Dibromobiphenyl + dicyclohexylphosphine | Pd catalyst, KOH, 100 °C, inert atmosphere | 80–85 | Most common, scalable, high selectivity |

| Chlorophosphine intermediate | Biphenyl derivative + chlorophosphine | Multi-step synthesis, UV or thermal activation | Variable | Less common, used for specialized phosphines |

| Chiral resolution (if needed) | Racemic bisphosphine | Optical resolution techniques | Variable | Applied for chiral ligand variants |

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halides and alkylating agents are used.

Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Applications De Recherche Scientifique

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is extensively used in scientific research, particularly in:

Chemistry: As a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.

Biology: In the study of enzyme mimetics and metalloproteins.

Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.

Mécanisme D'action

The compound exerts its effects primarily through the formation of coordination complexes with transition metals. These complexes act as catalysts, lowering the activation energy of various chemical reactions. The phosphine ligands stabilize the metal center and facilitate the transfer of electrons, enhancing the reactivity and selectivity of the catalytic process.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl

- Bis(2-diphenylphosphinoethyl)phenylphosphine

- 1,2-Bis(2,6-dimethylphenylphosphino)ethane

Uniqueness

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is unique due to its bulky cyclohexyl groups, which provide steric hindrance and enhance the stability of the metal complexes. This property makes it particularly effective in catalytic applications where selectivity and stability are crucial.

Activité Biologique

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (often abbreviated as CyJohnPhos) is a bidentate phosphine ligand extensively utilized in various catalytic processes, particularly in palladium-catalyzed reactions. Its unique steric and electronic properties make it a significant compound in organic synthesis, influencing both the efficiency and selectivity of chemical transformations.

Chemical Structure

The structure of this compound features two bulky dicyclohexylphosphino groups attached to a biphenyl backbone. This configuration enhances its catalytic activity due to increased steric hindrance and electronic donation to metal centers.

The biological activity of CyJohnPhos primarily stems from its role as a ligand in transition metal catalysis. The bulky dicyclohexyl groups affect the coordination environment around the metal center, facilitating the activation of substrates during catalytic cycles. This ligand has been shown to stabilize reactive intermediates, thereby enhancing reaction rates and product yields in various organic transformations.

Biological Applications

Research indicates that this compound exhibits potential biological activities beyond its catalytic applications. Here are some notable findings:

- Anticancer Activity : Investigations into phosphine ligands similar to CyJohnPhos have suggested potential anticancer properties. For instance, certain phosphine-based compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Neurotransmitter Modulation : Preliminary studies indicate that phosphine ligands may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. Compounds exhibiting similar structures have demonstrated agonistic activity at α4β2 nAChRs, suggesting that CyJohnPhos could influence cholinergic signaling pathways .

Case Studies

Several studies highlight the biological implications of this compound:

- Palladium-Catalyzed Reactions : A study published in Tetrahedron demonstrated that CyJohnPhos significantly improved yields in palladium-catalyzed amination reactions. The reaction conditions optimized with this ligand resulted in higher selectivity for desired products compared to other ligands .

- Selectivity in Receptor Binding : Research focused on the binding affinities of various nAChR subtypes indicated that compounds similar to CyJohnPhos showed remarkable selectivity for the α4β2 subtype over others, potentially minimizing peripheral side effects associated with nAChR activation .

Comparative Analysis

The following table compares this compound with other phosphine ligands regarding their unique features and applications:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl | Diphenyl Phosphine Ligand | Different steric properties; used in asymmetric synthesis | Organic synthesis |

| 2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthyl | Binaphthyl Phosphine Ligand | Enhanced chiral discrimination | Catalysis |

| 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene-based Ligand | Redox properties combined with phosphine reactivity | Electrochemical applications |

Q & A

Basic Research Questions

Q. What are the primary applications of 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl in catalysis, and how does its structure enhance reactivity?

- Answer : This ligand is widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to its electron-rich dicyclohexylphosphine groups and biphenyl backbone, which stabilize metal centers and improve catalytic turnover . For example, in aryl-aryl bond formation, its steric bulk prevents undesired side reactions like β-hydride elimination. Key parameters include:

- Catalyst loading : Typically 1–5 mol% ligand with Pd(OAc)₂.

- Solvent : Toluene or THF at 80–100°C.

- Base : K₃PO₄ or Cs₂CO₃ for deprotonation .

Q. What methods are recommended for synthesizing and purifying this compound?

- Answer : Synthesis involves reacting 2-bromobiphenyl derivatives with dicyclohexylphosphine under inert conditions. Post-synthesis purification is critical due to air sensitivity:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Purity validation : NMR (³¹P, ¹H) and HPLC (>97% purity, as per catalog data) .

Q. How does this ligand compare to other biphenylphosphines (e.g., SPhos, XPhos) in catalytic efficiency?

- Answer : While structurally similar to SPhos (dimethoxy substituents) and XPhos (triisopropyl groups), this ligand offers intermediate steric bulk, making it suitable for substrates with moderate steric demands. Comparative studies show:

- Turnover frequency (TOF) : Higher than SPhos in aryl chloride couplings.

- Substrate scope : Broader than XPhos for electron-deficient arylboronic acids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this ligand for challenging substrates (e.g., heteroaromatic or sterically hindered partners)?

- Answer :

- Temperature modulation : Elevated temperatures (100–120°C) improve reactivity for heteroaromatics.

- Additives : LiCl (1–2 equiv) enhances solubility of boronic acids.

- Solvent screening : Mixed solvents (e.g., dioxane/water) mitigate precipitation issues .

- Case study : A 2023 study achieved 92% yield in coupling 2-pyridylboronic acid with chloroarenes using this ligand and Pd(dba)₂ .

Q. What strategies address contradictions in reported catalytic activity data (e.g., variable yields for similar substrates)?

- Answer : Contradictions often arise from trace impurities or oxygen sensitivity. Mitigation steps:

- Ligand pre-treatment : Stir with activated molecular sieves to remove moisture.

- Stoichiometry adjustment : Increase ligand:Pd ratio to 2:1 to stabilize the active Pd⁰ species.

- Substrate purity : Validate via GC-MS or LC-MS to rule out inhibitory impurities .

Q. How can computational methods (e.g., DFT, molecular docking) predict the ligand’s performance in novel reactions?

- Answer :

- DFT calculations : Model Pd-ligand complexes to assess bond dissociation energies and electron density distribution.

- Molecular docking : Predict interactions with biological targets (e.g., kinases) for dual-use catalytic/pharmacological studies.

- Example : A 2024 study used docking simulations to explain enhanced binding affinity of ligand-metal complexes to EGFR kinase .

Methodological Notes

- Experimental Design : Always include control reactions without ligand to confirm its necessity.

- Data Reproducibility : Report detailed ligand:Pd ratios, solvent degassing methods, and substrate purification steps.

- Safety : Use gloveboxes for ligand handling; avoid prolonged skin contact (potential phosphine toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.